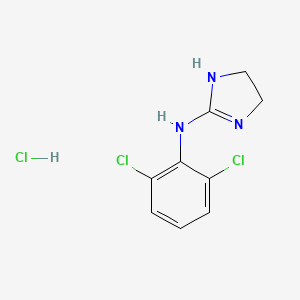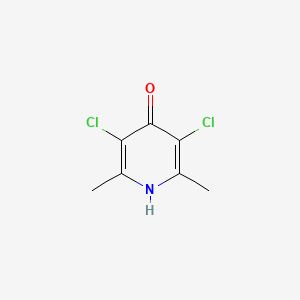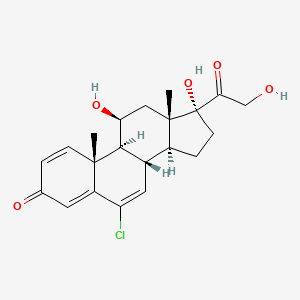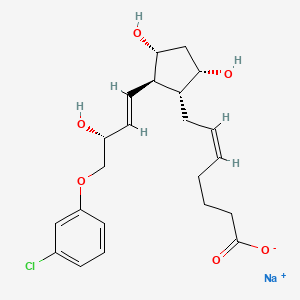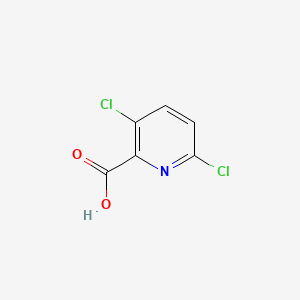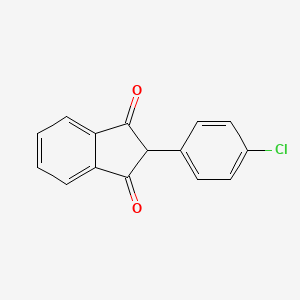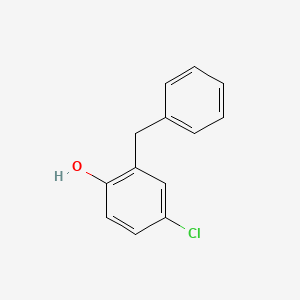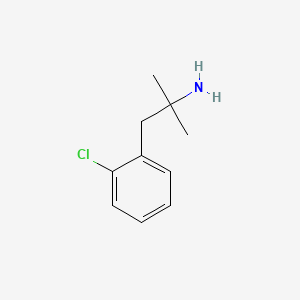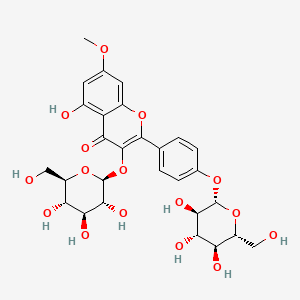
扁荚黄芪苷
概述
描述
扁蓄苷是一种从扁蓄种子中提取的黄酮苷类化合物。 该化合物以其显著的药理特性而闻名,并被用作中药质量控制的化学指标 .
科学研究应用
扁蓄苷具有广泛的科学研究应用,包括:
化学: 用作中药质量控制的化学指标.
生物学: 研究其抗炎和抗氧化特性.
医学: 研究其在治疗炎症性疾病和保护细胞免受炎症损伤方面的潜在治疗作用.
工业: 用于生产高质量的中药产品.
作用机制
扁蓄苷的作用机制涉及其与各种分子靶点和途径的相互作用。 它通过抑制诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 等炎症介质的产生发挥作用 . 这种抑制导致活性氧 (ROS) 和其他炎症标志物的水平降低,从而保护细胞免受炎症损伤 .
安全和危害
生化分析
Biochemical Properties
Complanatuside undergoes various biochemical reactions in the body. The major metabolic pathways of Complanatuside in vivo are glucuronidation and sulfonation . It interacts with various enzymes and proteins during these processes .
Molecular Mechanism
The molecular mechanism of Complanatuside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Complanatuside change over time. It has been observed that Complanatuside rapidly metabolizes in vivo, suggesting its low bioavailability .
Dosage Effects in Animal Models
The effects of Complanatuside vary with different dosages in animal models. In a study where rats were given an oral administration of Complanatuside at the dosage of 72 mg/kg, it was found that Complanatuside rapidly metabolized in vivo .
Metabolic Pathways
Complanatuside is involved in several metabolic pathways. The major metabolic pathways of Complanatuside in vivo are glucuronidation and sulfonation . It interacts with various enzymes and proteins during these processes .
准备方法
合成路线和反应条件: 扁蓄苷的合成涉及从扁蓄种子中提取黄酮苷类化合物。 该过程通常包括使用乙醇或甲醇等溶剂进行提取 . 提取的化合物然后使用色谱技术进行纯化,例如高效液相色谱 (HPLC) 和超高效液相色谱 (UHPLC) .
工业生产方法: 扁蓄苷的工业生产遵循类似的提取和纯化方法,但规模更大。 使用先进的色谱技术确保了化合物的纯度和质量 .
化学反应分析
反应类型: 扁蓄苷会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
取代: 该反应涉及用另一个官能团取代一个官能团。
常见试剂和条件: 这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .
主要形成的产物: 这些反应形成的主要产物包括各种代谢物,例如芸香苷 3-O-β-葡萄糖苷和芸香苷 .
相似化合物的比较
扁蓄苷与其他黄酮苷类化合物相比具有独特性,因为它具有特定的结构和药理特性。 类似的化合物包括:
芸香苷: 扁蓄苷的代谢物,具有相似的抗炎特性.
芸香苷 3-O-β-葡萄糖苷: 另一种具有抗氧化作用的代谢物.
属性
IUPAC Name |
5-hydroxy-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-39-12-6-13(31)17-14(7-12)41-25(26(20(17)34)44-28-24(38)22(36)19(33)16(9-30)43-28)10-2-4-11(5-3-10)40-27-23(37)21(35)18(32)15(8-29)42-27/h2-7,15-16,18-19,21-24,27-33,35-38H,8-9H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKUPKKMALLKG-QDYVESOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151307 | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-66-5 | |
| Record name | Complanatuside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116183-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Complanatuside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116183665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Complanatuside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of complanatuside?
A1: Complanatuside exhibits its anti-inflammatory effects primarily by targeting the JAK2/STAT3 signaling pathway []. It interacts with JAK2 through six hydrogen bonds, as revealed by molecular docking studies, and reduces the phosphorylation of JAK2 and STAT3. This, in turn, inhibits the differentiation of pro-inflammatory Th17 cells and promotes the differentiation of anti-inflammatory Treg cells, contributing to the alleviation of inflammation. Additionally, complanatuside downregulates the NLRP3 inflammasome pathway by reducing the levels of NLRP3, GSDMD, and ASC, leading to a decrease in pyroptosis, a form of inflammatory cell death [].
Q2: What are the major metabolites of complanatuside and how is it metabolized in the body?
A2: Complanatuside undergoes extensive metabolism, primarily through glucuronidation and sulfonation []. These processes lead to the formation of various metabolites, with rhamnocitrin 3-O-β-glc and rhamnocitrin being the two major ones found in rat plasma. Interestingly, rhamnocitrin exhibits a higher plasma concentration than the parent compound after oral administration, suggesting it as the main circulating form of complanatuside in rats.
Q3: What is the chemical structure of complanatuside?
A3: Complanatuside is a flavonol glycoside. While its specific spectroscopic data is not detailed in the provided abstracts, its structure consists of a rhamnocitrin aglycone (a flavonol) attached to a sugar moiety through a glycosidic bond [, ].
Q4: How effective is complanatuside in treating inflammatory conditions, and what evidence supports this?
A4: In vivo studies using a mouse model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) demonstrate that complanatuside A effectively alleviates colitis symptoms []. This is evidenced by the prevention of weight loss, reduced colon shortening, improved disease activity index scores, and decreased inflammatory markers. Furthermore, complanatuside shows promising effects in protecting skin keratinocytes from inflammatory damage induced by pro-inflammatory cytokines (IFN-γ, TNF-α, and IL-6) in vitro, suggesting its potential for treating skin inflammation [].
Q5: How do different processing methods affect the complanatuside content in Astragalus complanatus ?
A5: Processing Astragalus complanatus with salt can lead to a decrease in complanatuside content []. This highlights the importance of considering processing techniques when aiming to preserve the levels of this bioactive compound in herbal preparations.
Q6: Are there any alternative compounds found in Astragalus complanatus that exhibit similar bioactivities?
A6: Yes, research suggests that other flavonoid glycosides present in Astragalus complanatus, such as astragalin, complanatoside B, and kaempferol, may also contribute to its anti-erectile dysfunction effects []. Additionally, compounds like rhamnocitrin-3-O--D-glucoside and genkwanin-4’-O--D-glucoside have been identified alongside complanatuside in Lepidium draba, a plant known for its medicinal properties []. This suggests the presence of multiple bioactive constituents with potentially overlapping pharmacological activities.
Q7: What analytical methods are used to quantify complanatuside?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for quantifying complanatuside. For instance, HPLC with ultraviolet detection (HPLC-UV) has been successfully applied to determine complanatuside content in commercial samples of Astragalus complanatus []. Additionally, sophisticated techniques like ultra-high performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) are utilized to identify complanatuside and its metabolites in biological samples [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


